Isosorbide-2,5-diaspirinate is a novel aspirin prodrug derived from isosorbide, designed to enhance the pharmacological properties of aspirin while minimizing its side effects. This compound has garnered attention due to its potential for lower gastric toxicity and improved stability compared to traditional aspirin formulations. The prodrug strategy aims to modify the release profile of aspirin, allowing for more controlled therapeutic effects.
Isosorbide-2,5-diaspirinate is synthesized from isosorbide, a bicyclic sugar alcohol derived from renewable sources such as corn starch. This compound is specifically designed to release aspirin upon hydrolysis, which occurs in biological environments.
Isosorbide-2,5-diaspirinate is classified as an ester and a prodrug. It falls within the category of pharmaceutical compounds that are modified to enhance their therapeutic efficacy and reduce adverse effects.
The synthesis of isosorbide-2,5-diaspirinate involves the esterification of isosorbide with acetylsalicylic acid (aspirin). The process typically includes the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and assess product purity.
Isosorbide-2,5-diaspirinate features a unique molecular structure characterized by the attachment of two acetylsalicylic acid moieties to the 2 and 5 positions of isosorbide. This structural modification plays a crucial role in its pharmacokinetic properties.
The primary reaction involving isosorbide-2,5-diaspirinate is hydrolysis, where the compound breaks down into its constituent parts—isosorbide and aspirin—when exposed to aqueous environments or enzymatic action.
Hydrolysis kinetics have been studied extensively. For instance, in phosphate-buffered human plasma at pH 7.4 and 37 °C, the half-life of isosorbide-2,5-diaspirinate was found to be approximately 1.1 minutes, indicating rapid conversion to aspirin . The reaction follows pseudo-first-order kinetics across a range of pH values, exhibiting a U-shaped pH rate profile .
The mechanism by which isosorbide-2,5-diaspirinate exerts its effects involves enzymatic hydrolysis primarily catalyzed by human butyrylcholinesterase. Upon hydrolysis, aspirin is released into circulation where it can exert its anti-inflammatory and analgesic effects.
Studies have shown that specific enzymes in human plasma significantly influence the release rate of aspirin from the prodrug. For example:
Relevant data indicates that salicylate esters and salicylic acid are also formed during hydrolysis .
Isosorbide-2,5-diaspirinate has potential applications in various scientific fields:
This compound represents a significant advancement in drug design aimed at improving patient outcomes through enhanced pharmacological profiles while addressing safety concerns associated with existing therapies.
Isosorbide-2,5-diaspirinate (ISDA; C₂₄H₂₂O₁₀) is a diester prodrug where two aspirin molecules are covalently linked via ester bonds to the hydroxyl groups of isosorbide (1,4:3,6-dianhydro-D-glucitol). The isosorbide backbone provides a rigid, V-shaped bicyclic furan structure with distinct stereochemistry: the 2-position features an exo-oriented hydroxyl group, while the 5-position has an endo-oriented hydroxyl. This asymmetry influences both reactivity and enzymatic recognition [1] [7].
Key chemical properties:
Table 1: Hydrolysis Kinetics of ISDA in Biological Media
Medium | Half-life (min) | Primary Metabolites | Aspirin Yield (%) |
---|---|---|---|
Human plasma (30%) | 1.1 | Aspirin, isosorbide-2-aspirinate-5-salicylate | 61 |
Horse serum BuChE (100 µg/ml) | 1.85 | Salicylic acid derivatives | 11 |
Human BuChE (80 µg/ml) | 9.4 | Aspirin, isosorbide-salicylate intermediates | 55 |
α-Chymotrypsin | 200.9 | Minimal hydrolysis | <5 |
Synthetic routes typically involve acetylsalicyloyl chloride coupling to isosorbide in toluene with triethylamine, yielding >99% pure ISDA after crystallization. Structural confirmation utilizes NMR (characteristic chemical shifts: δ 5.85 ppm for isosorbide methine protons, δ 2.35 ppm for acetyl groups) and FT-IR spectroscopy (C=O stretch at 1750 cm⁻¹, ester C-O at 1200 cm⁻¹) [1] [7].
The development of aspirin prodrugs has been challenged by the instability of the O-acetyl group, which is essential for cyclooxygenase inhibition. Traditional prodrugs (e.g., benorylate, guaiacol aspirinate) suffered from premature hydrolysis at the acetyl group by plasma esterases, yielding inactive salicylic acid instead of aspirin. This occurred because esterification of aspirin’s carboxylic acid accelerated plasma-mediated O-deacetylation [1] [5].
Evolutionary milestones:
ISDA’s superiority was confirmed in comparative hydrolysis studies, where it released 61% aspirin in human plasma versus 25–55% for earlier prodrugs [1].
Aspirin’s gastrointestinal (GI) toxicity stems from direct mucosal irritation by its free carboxylic acid group and COX-1 inhibition in gastric epithelium. ISDA addresses both issues through:
:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7